molecular formula C10H12N2O2S B2955231 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone CAS No. 2034558-49-9

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone

Cat. No.: B2955231
CAS No.: 2034558-49-9
M. Wt: 224.28
InChI Key: HIIOAZYGMMBJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone is a heterocyclic compound featuring a bicyclo[2.2.1]heptane core fused with oxygen (oxa) and nitrogen (aza) atoms. The 4-methylthiazol-5-yl group is attached via a methanone linker. This structure confers rigidity and unique electronic properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves functionalizing the bicyclo scaffold with thiazole derivatives, as seen in related methodologies .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-6-9(15-5-11-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIOAZYGMMBJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone , often referred to by its IUPAC name, is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing its properties and effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O1SC_{10}H_{12}N_2O_1S. The compound features a bicyclic structure that incorporates both oxygen and nitrogen heteroatoms, which are crucial for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC10H12N2O1SC_{10}H_{12}N_2O_1S
Molecular Weight212.28 g/mol
SMILESC1C2COC1(CN2)C(=O)C=C(C)C2
InChIInChI=1S/C10H12N2O1S/c1-7(6)8...

Research indicates that 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives exhibit significant biological activities, particularly in modulating neurotransmitter systems. The structure's ability to mimic natural neurotransmitters allows it to interact with various receptors in the central nervous system.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that derivatives of this compound could effectively modulate the GABAergic system, leading to anxiolytic effects in animal models .
  • Antimicrobial Activity : Another investigation reported antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections .
  • Analgesic Effects : Research has shown that certain derivatives exhibit analgesic properties comparable to established pain relievers, indicating their potential utility in pain management therapies .

Pharmacological Data

The pharmacological profile of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives can be summarized as follows:

Activity TypeObserved EffectReference
GABA ModulationAnxiolytic effects
AntimicrobialActive against Gram-positive bacteria
AnalgesicPain relief comparable to opioids

Synthetic Pathways

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step organic reactions starting from simpler precursors such as furfurylamine and maleimides, leading to complex bicyclic structures through cyclization reactions .

Variants and Their Activities

Different substitutions on the bicyclic core can significantly alter the biological activity of the compound:

SubstituentActivity Change
MethylthiazolEnhanced antimicrobial properties
Hydroxy groupIncreased GABA receptor affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents on the bicyclo ring, impacting physicochemical and biological properties. Below is a detailed comparison:

Core Bicyclo Scaffold Derivatives

  • 3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol (): Substituent: Propanol group. Properties: Increased hydrophilicity due to the hydroxyl group, enhancing aqueous solubility compared to the methylthiazole analog. Applications: Intermediate in synthesizing bioactive molecules, leveraging the bicyclo ring’s stability .
  • 2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one ():

    • Substituent : 3-Fluorophenyl group.
    • Properties : Fluorine’s electronegativity improves metabolic stability and membrane permeability. Molecular weight (235.25 g/mol) is comparable to the target compound .
  • 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (): Substituent: Phenyl group. Lacks the thiazole’s hydrogen-bonding capacity, which may reduce target affinity .

Complex Pharmacological Derivatives

  • ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone (): Substituent: Benzimidazole-piperidine-ethylphenyl moiety. Properties: Extended π-system and basic nitrogen atoms enhance interaction with biological targets (e.g., malaria parasites).

Q & A

Q. What are the key synthetic strategies for constructing the bicyclic morpholine core of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl derivatives?

The bicyclic morpholine core is typically synthesized from trans-4-hydroxy-L-proline via a six-step protocol. Key steps include:

  • Protection of the amino group : Benzyloxycarbonyl (Cbz) is preferred over benzoyl for easier deprotection via catalytic hydrogenation .
  • Esterification : Methyl ester formation using MeOH/SOCl₂ avoids hazardous diazomethane .
  • Tosylation and cyclization : Tosyl chloride facilitates cyclization under mild conditions, achieving 93% yield for intermediate tosylate .
  • Reduction and deprotection : NaBH₄ replaces LiBH₄ for safer reduction, followed by hydrogenolysis to remove Cbz .
    Total yields up to 70% are achievable, with enantiomeric purity maintained via chiral starting materials .

Q. How is structural characterization of the bicyclic core and its derivatives performed?

  • NMR spectroscopy : Key signals include δ 3.50–4.15 ppm (morpholine O–CH₂–N) and δ 2.10–2.45 ppm (bridgehead protons) .
  • High-resolution mass spectrometry (HRMS) : Used to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.1125 for intermediates) .
  • Optical rotation : Critical for verifying enantiopurity (e.g., [α]²⁰D = −21.3° for (1S,4S)-isomer) .

Advanced Research Questions

Q. What challenges arise in optimizing stereochemical control during synthesis?

  • Chiral integrity : Racemization can occur during tosylation or cyclization. Using low temperatures (0–5°C) and non-polar solvents (CH₂Cl₂) minimizes epimerization .
  • Diastereomer separation : Flash chromatography with EA/PE gradients (30–50%) resolves diastereomers of intermediates like methyl esters .
  • Catalytic hydrogenation : Pd/C under H₂ selectively removes Cbz without altering the bicyclic core’s stereochemistry .

Q. How do structural modifications (e.g., 4-methylthiazole substitution) impact physicochemical properties?

  • Lipophilicity : The 4-methylthiazole group increases logP compared to imidazole analogs, affecting membrane permeability .
  • Hydrogen bonding : The thiazole’s sulfur atom and methanone carbonyl influence solubility and protein binding (e.g., in kinase inhibitors) .
  • Stability : Thiazole derivatives show resistance to metabolic oxidation compared to furan or pyrrole analogs .

Q. What methodologies resolve contradictions in reaction yields between published synthetic routes?

  • Comparative analysis : Portoghese’s method (59% yield over 7 steps) vs. improved protocols (70% over 6 steps) highlights the impact of Cbz protection and NaBH₄ reduction .
  • Reaction monitoring : TLC and in-situ NMR identify side products (e.g., over-tosylation) that reduce yields .
  • Solvent optimization : EtOH/THF mixtures enhance NaBH₄ reduction efficiency compared to ether-based systems .

Methodological Recommendations

  • Scale-up protocols : Use catalytic hydrogenation (10% Pd/C) for gram-scale deprotection without yield loss .
  • Purification : Silica gel chromatography with EA/PE gradients resolves polar byproducts in thiazole-containing derivatives .
  • Computational modeling : Dock the methanone-thiazole moiety into kinase active sites (e.g., using AutoDock Vina) to predict bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.